molecular formula C12H10N2O6S2 B1208933 Benzenesulfonic acid, 4,4'-azobis- CAS No. 2491-70-5

Benzenesulfonic acid, 4,4'-azobis-

Cat. No.: B1208933
CAS No.: 2491-70-5
M. Wt: 342.4 g/mol
InChI Key: BITYYJJEVOSYCE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4’-azobis-, also known as 4,4’-azobis(benzenesulfonic acid), is an organosulfur compound with the molecular formula C12H10N2O6S2. This compound is characterized by the presence of two benzenesulfonic acid groups connected by an azo linkage (N=N). It is a significant compound in the field of organic chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4,4’-azobis-, typically involves the diazotization of aniline derivatives followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4,4’-azobis-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’-azobis-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 4,4’-azobis-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’-azobis-, primarily involves the generation of free radicals. Upon thermal or photochemical decomposition, the azo linkage breaks, producing two benzenesulfonyl radicals. These radicals can initiate various chemical reactions, including polymerization and cross-linking processes .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group.

    Azobenzene: Contains an azo linkage but lacks the sulfonic acid groups.

    Sulfanilic acid: Aniline derivative with a sulfonic acid group.

Uniqueness

Benzenesulfonic acid, 4,4’-azobis-, is unique due to the presence of both the azo linkage and the sulfonic acid groups. This combination imparts distinct reactivity and makes it a valuable compound in various chemical processes .

Properties

CAS No.

2491-70-5

Molecular Formula

C12H10N2O6S2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

BITYYJJEVOSYCE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

2779-21-7

Synonyms

4,4'-azobis(benzenesulfonic acid)
4-azophenylsulfonate

Origin of Product

United States

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